molecular formula C₂₁H₃₁N₃O₁₂S B1139828 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose CAS No. 202656-49-3

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

Cat. No. B1139828
M. Wt: 549.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose involves complex chemical reactions. For instance, the synthesis and decomposition of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose, as described by Llewellyn and Williams (1973), showcases a method of creating similar compounds through nitrosoamide decomposition resulting in β-D-glucopyranose derivatives (Llewellyn & Williams, 1973).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose can be characterized through various spectroscopic methods. For example, synthesis and characterization of N-nitromaticacyl-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose highlighted the use of Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) to conclude optimal reaction conditions, demonstrating the detailed molecular structure analysis involved in creating such compounds (Guo, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are complex. For instance, Tomić and Keglević (1983) detailed the synthesis and reactions of 2,3,4,6-tetra-O-acetyl-1-S-(N-Acylaminoacyl)-1-Thio-β-D-Glucopyranoses, showing the high tendency of the S-acyl aglycon group to undergo migrations, which are pivotal in understanding the chemical behavior of these molecules (Tomić & Keglević, 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for comprehending the behavior and potential applications of these compounds. Detailed studies, like the crystal structure and solid-state 13C NMR analysis of N-nitrophenyl derivatives by Temeriusz et al. (2006), provide insights into the physical characteristics and stability of these molecules under various conditions (Temeriusz et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are essential for fully understanding these compounds. The synthesis and kinetics of decomposition of novel S-nitrosothiols, such as the study by Munro and Williams (1999), shed light on the decomposition kinetics and pathway analysis of similar compounds, offering valuable data on their chemical behavior (Munro & Williams, 1999).

Scientific Research Applications

Therapeutic Evidence and Mechanisms of Action in Psychiatry

Compounds similar to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose are studied for their therapeutic potential and mechanisms of action in various psychiatric disorders. N-acetylcysteine (NAC), for example, has shown promise in treating disorders including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, highlighting the role of alternative pharmacological therapies in psychiatry. The mechanisms through which NAC exerts its benefits are believed to involve modulation of glutamatergic, neurotropic, and inflammatory pathways, beyond its role as a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011).

Role in Clinical Practice Management of Cystic Fibrosis

N-acetylcysteine's role extends to the management of cystic fibrosis (CF), where its antioxidant activity plays a crucial role in airway inflammation and redox imbalance. This highlights the potential of similar compounds in modulating inflammation and acting as antioxidants, contributing to the eradication of biofilms in CF airway infections, particularly those caused by Pseudomonas aeruginosa. This indicates a promising avenue for similar compounds in preventing and eliminating biofilms, modulating inflammation, and restoring redox balance within the airways in CF patients (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Bio-prospecting and Biotechnological Applications

The exploration of compounds from marine habitats for their bio-catalytic potential, especially as anticancer and anti-proliferative agents, opens up new biotechnological applications. This includes their role in cancer therapy, enhancing the growth of probiotic bacteria, and use in fermented foods as flavor enhancers. Such research underscores the diverse biotechnological applicability of compounds like N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, especially from marine sources (Patel, Baria, Yagnik, Rajput, Panchal, & Raval, 2021).

Safety And Hazards

Specific safety and hazard information for “N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is not readily available. However, it’s worth noting that similar compounds, such as SNAP, are used in research and have specific handling and storage requirements5.


Future Directions

The future directions of research into this compound and similar compounds could involve further exploration of their antimicrobial properties, their potential use in medical devices, and their ability to release NO over long periods of time2.


Please note that this analysis is based on the available information and may not fully cover “N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” specifically. Further research would be needed for a more comprehensive understanding.


properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYVRBZWPNIOD-DYZQRANXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

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